molecular formula C25H19ClN2O2 B11664542 N-(3-acetylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

N-(3-acetylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B11664542
M. Wt: 414.9 g/mol
InChI Key: YLDRNTGYGQALKK-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylphenyl group, a chlorophenyl group, and a quinoline carboxamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated precursor reacts with the quinoline core.

    Acetylation: The acetylphenyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or ammonia source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like iron or copper.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
  • N-(3-acetylphenyl)-3-(4-chlorophenyl)acrylamide

Uniqueness

N-(3-acetylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.9 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C25H19ClN2O2/c1-15-23(25(30)27-20-7-5-6-18(14-20)16(2)29)21-8-3-4-9-22(21)28-24(15)17-10-12-19(26)13-11-17/h3-14H,1-2H3,(H,27,30)

InChI Key

YLDRNTGYGQALKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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